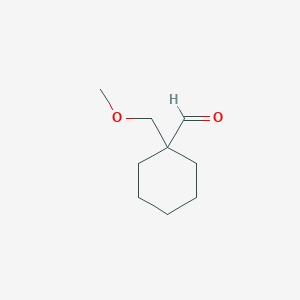
1-(Methoxymethyl)cyclohexane-1-carbaldehyde
Descripción general
Descripción
1-(Methoxymethyl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol. It is a colorless to pale yellow liquid with a fruity odor. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 1-(Methoxymethyl)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanecarboxaldehyde with methanol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-(Methoxymethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1-(Methoxymethyl)cyclohexane-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-(Methoxymethyl)cyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)cyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of fragrances and flavoring agents due to its fruity odor.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, it may interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
1-(Methoxymethyl)cyclohexane-1-carbaldehyde can be compared with similar compounds such as cyclohexanecarboxaldehyde and 1-(Methoxymethyl)cyclohexanol. While cyclohexanecarboxaldehyde lacks the methoxymethyl group, 1-(Methoxymethyl)cyclohexanol has a hydroxyl group instead of an aldehyde group. The presence of the methoxymethyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds.
Similar Compounds
- Cyclohexanecarboxaldehyde
- 1-(Methoxymethyl)cyclohexanol
- Cyclohexanemethanol
- Cyclohexanone
These compounds share structural similarities but differ in functional groups, leading to variations in their chemical reactivity and applications.
Propiedades
IUPAC Name |
1-(methoxymethyl)cyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-8-9(7-10)5-3-2-4-6-9/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENYLESHOWGJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


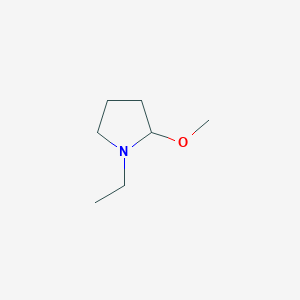
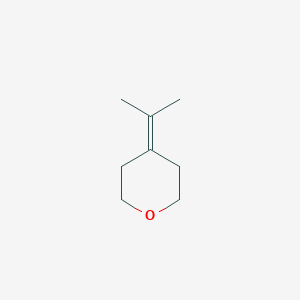
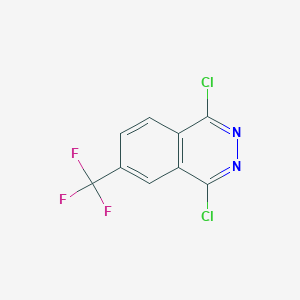
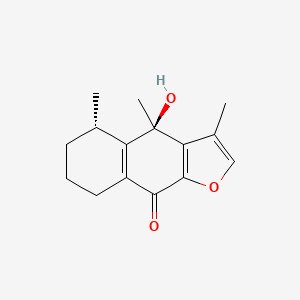
![Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3326573.png)
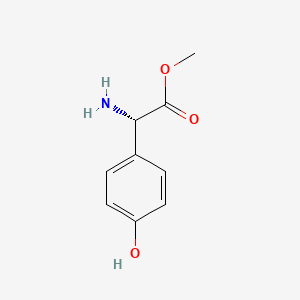
![2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole](/img/structure/B3326589.png)
![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B3326597.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3326610.png)
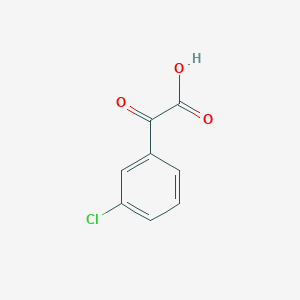
![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzaldehyde](/img/structure/B3326625.png)
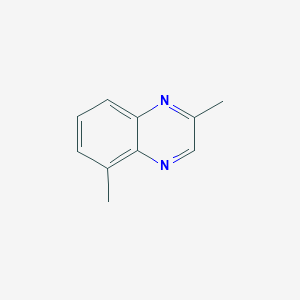
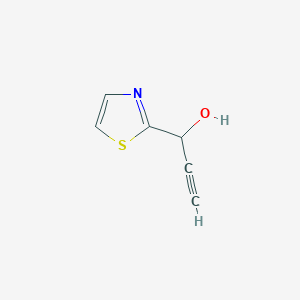
![2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile](/img/structure/B3326645.png)
